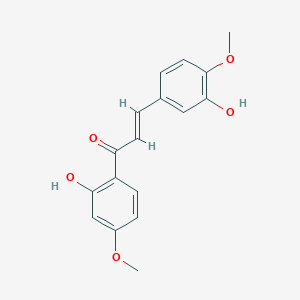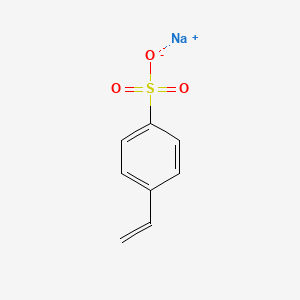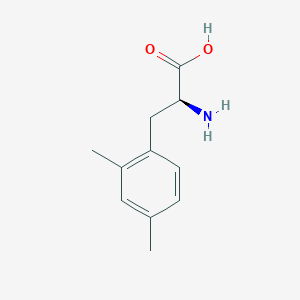
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a derivative of beta-cyclodextrin, a naturally occurring cyclic oligosaccharide composed of seven D-glucopyranose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an amino group at the sixth position of one of the glucose units, resulting in a highly water-soluble, cationic cyclodextrin. The unique structure of this compound allows it to form inclusion complexes with a wide variety of guest molecules, making it valuable in molecular recognition, chiral separation, and drug delivery applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin typically involves a four-step process starting from commercially available beta-cyclodextrin :
Selective Tosylation: Beta-cyclodextrin is selectively tosylated using p-toluenesulfonyl chloride to afford mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-CD).
Azide Substitution: The tosyl group is then substituted with an azide group using sodium azide, resulting in mono-6-azido-6-deoxy-beta-cyclodextrin (CD-N3).
Reduction: The azide group is reduced to an amino group using triphenylphosphine followed by hydrolysis, yielding mono-6-amino-6-deoxy-beta-cyclodextrin (CD-NH2).
Hydrochloric Acid Treatment: Finally, the amino group is treated with hydrochloric acid to produce the hydrochloride salt form, this compound hydrochloride (CD-NH3Cl).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow methods. This approach involves the same reaction steps (monotosylation, azidation, and reduction) but under continuous flow conditions, which enhances safety, efficiency, and yield .
Análisis De Reacciones Químicas
Types of Reactions
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Common Reagents and Conditions
Substitution: Sodium azide for azide substitution, triphenylphosphine for reduction.
Oxidation/Reduction: Common oxidizing agents and reducing agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in molecular recognition and chiral separation studies.
Biology: Employed in the stabilization and delivery of biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Applied in the formulation of various products, including cosmetics and food additives
Mecanismo De Acción
The mechanism of action of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic inner cavity of the cyclodextrin accommodates the guest molecule, while the hydrophilic outer surface interacts with the surrounding environment. This spatial fit is regulated by weak interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- Mono-(6-Amino-6-deoxy)-Alpha-cyclodextrin
- Mono-(6-Amino-6-deoxy)-Gamma-cyclodextrin
Uniqueness
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is unique due to its specific size and shape, which allows it to form stable inclusion complexes with a wide variety of guest molecules. Its high water solubility and cationic nature further enhance its utility in various applications compared to its alpha and gamma counterparts .
Propiedades
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBFLQITCMCIOY-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)








![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)


